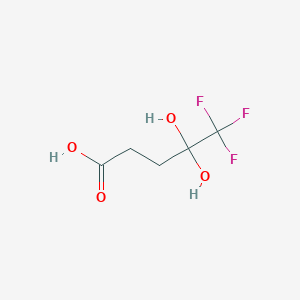

5,5,5-Trifluoro-4,4-dihydroxypentanoic acid

説明

5,5,5-Trifluoro-4,4-dihydroxypentanoic acid is a fluorinated carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a trifluoromethyl (-CF₃) group at the C5 position and hydroxyl (-OH) groups at the C4 positions.

特性

IUPAC Name |

5,5,5-trifluoro-4,4-dihydroxypentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O4/c6-5(7,8)4(11,12)2-1-3(9)10/h11-12H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNXCOWHUZSENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5,5,5-Trifluoro-4,4-dihydroxypentanoic acid is a fluorinated organic compound that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5,5,5-Trifluoro-4,4-dihydroxypentanoic acid features a pentanoic acid backbone with two hydroxyl groups and a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.

Antibacterial and Antifungal Properties

Research indicates that 5,5,5-trifluoro-4,4-dihydroxypentanoic acid exhibits significant antibacterial and antifungal activities. These properties are attributed to its ability to disrupt microbial cell walls and inhibit key metabolic enzymes.

- Case Study : In a comparative study, this compound demonstrated effective inhibition against several strains of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were recorded as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could be further developed into an antimicrobial agent.

The mechanism by which 5,5,5-trifluoro-4,4-dihydroxypentanoic acid exerts its antibacterial effects involves:

- Disruption of Cell Membrane Integrity : The lipophilic nature of the trifluoromethyl group allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for bacterial metabolism by forming stable complexes with active sites.

Research Findings

Recent studies have focused on the pharmacological potential of 5,5,5-trifluoro-4,4-dihydroxypentanoic acid in various fields:

- Pharmacology : Investigations into its role as a potential lead compound for new antibiotics have shown promise due to its unique chemical structure and biological activity.

- Agrochemistry : Its antifungal properties have led to research into its application in crop protection against fungal pathogens.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5,5,5-trifluoro-4,4-dihydroxypentanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Hydroxy-5-(trichloromethyl)dihydrofuran-2(3H)-one | Contains trichloromethyl group | Moderate antibacterial activity |

| 2-Imino-2,5-dihydrofuranones | Diverse biological activities | Antimicrobial and anti-inflammatory |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 5,5,5-Trifluoro-4,4-dihydroxypentanoic acid (hypothetical structure inferred from nomenclature) to structurally related fluorinated pentanoic acid derivatives documented in the evidence.

Table 1: Structural and Functional Comparison

Key Differences

Acidity and Reactivity: The dihydroxy groups in the target compound likely increase acidity compared to 5,5,5-trifluoropentanoic acid (pKa ~2.5–3.0 for similar fluorinated acids) due to inductive effects and hydrogen bonding . Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate exhibits lower acidity (ester group) but higher electrophilicity due to diketone functionalities, enabling nucleophilic substitutions .

Lipophilicity and Solubility: The dihydroxy groups reduce lipophilicity (logP ~0.5–1.5 estimated) compared to ethyl dioxo derivatives (logP ~1.8–2.5) . Amino-substituted analogs (e.g., 4-amino-5,5,5-trifluoropentanoic acid) show moderate solubility in polar solvents, influenced by zwitterionic properties .

Synthetic Accessibility: 5,5,5-Trifluoropentanoic acid is synthesized via hydrolysis of nitriles or kinetic resolution .

Table 2: Physical Properties

Limitations and Contradictions in Evidence

- No direct data on 5,5,5-Trifluoro-4,4-dihydroxypentanoic acid were found; comparisons are inferred from structural analogs.

- Conflicting nomenclature exists (e.g., "5,5,5-Trifluoro-2,4-dioxopentanoic acid ethyl ester" vs. "Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate") .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。